molecular formula C21H18ClN3O3S B2926633 5-(3-chlorobenzyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941898-27-7

5-(3-chlorobenzyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2926633
CAS No.: 941898-27-7
M. Wt: 427.9
InChI Key: GZGNXYSGKBXGDS-UHFFFAOYSA-N
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Description

5-(3-Chlorobenzyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is a thiazolo[4,5-d]pyridazinone derivative characterized by a bicyclic heterocyclic core fused with a thiazole ring. The compound features three distinct substituents:

  • 7-position: A 3,4-dimethoxyphenyl moiety, contributing electron-donating effects and enhanced solubility via methoxy groups.
  • 2-position: A methyl group, offering steric simplicity compared to bulkier substituents in related compounds.

The synthesis of such derivatives typically involves cyclization reactions of thioamide intermediates with hydrazine hydrate or alkylation strategies .

Properties

IUPAC Name

5-[(3-chlorophenyl)methyl]-7-(3,4-dimethoxyphenyl)-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O3S/c1-12-23-19-20(29-12)18(14-7-8-16(27-2)17(10-14)28-3)24-25(21(19)26)11-13-5-4-6-15(22)9-13/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGNXYSGKBXGDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC(=CC=C3)Cl)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(3-Chlorobenzyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The core thiazolo structure is formed first, followed by the introduction of the chlorobenzyl and dimethoxyphenyl groups. Common reagents include chlorinating agents and various catalysts to facilitate the formation of desired bonds.

Anticancer Properties

Recent studies have demonstrated that derivatives of thiazolo[4,5-d]pyridazine compounds exhibit significant anticancer activity. For instance:

  • Cell Line Studies : In vitro studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) cells. Specific derivatives have shown up to 95% inhibition on MCF-7 cells compared to standard treatments like cisplatin which showed around 60% inhibition .
  • Mechanism of Action : The anticancer effects are often linked to the modulation of reactive oxygen species (ROS) levels within tumor cells. Increased ROS can lead to oxidative stress and subsequent cell death through apoptosis .

Antimicrobial Activity

Research into the antimicrobial properties of thiazolo compounds has revealed promising results:

  • Inhibition Studies : Several derivatives have been tested against common bacterial strains with varying degrees of effectiveness. The presence of halogenated phenyl groups has been correlated with enhanced antimicrobial activity, likely due to increased lipophilicity and interaction with microbial membranes .

Case Studies

  • Study on Antiproliferative Effects :
    • A series of thiazolo derivatives were synthesized and tested for antiproliferative activity against human cancer cell lines. The results indicated that modifications in the side chains significantly influenced biological activity .
  • Mechanistic Insights :
    • Investigations into the biochemical pathways affected by these compounds revealed that they might act as inhibitors of key enzymes involved in cancer cell metabolism, leading to reduced viability and increased apoptosis .

Data Summary

Property Findings
Cell Lines Tested MCF-7, A549
Inhibition Rate Up to 95% for certain derivatives
Mechanism Increased ROS levels leading to oxidative stress-induced apoptosis
Antimicrobial Efficacy Effective against various bacterial strains

Comparison with Similar Compounds

Table 1: Substituent Profiles and Key Properties of Thiazolo/Isoxazolo[4,5-d]pyridazinones

Compound Name 5-Position Substituent 7-Position Substituent 2-Position Substituent Molecular Weight Notable Properties Reference
Target Compound 3-Chlorobenzyl 3,4-Dimethoxyphenyl Methyl ~455.9* N/A (inferred)
7-Phenyl-2-(1-pyrrolidinyl)-thiazolo[4,5-d]pyridazin-4(5H)-one (10a) Phenyl Phenyl Pyrrolidinyl 337.4 High yield (synthesis)
7-(2-Furyl)-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one Unsubstituted (H) 2-Furyl Pyrrolidinyl 314.3 Enhanced analgesic activity
5-Phenethyl-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one Phenethyl Phenyl Pyrrolidinyl 402.5 Higher molecular weight
7-(2,5-Dimethoxyphenyl)-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one 2,5-Dimethoxyphenyl Methyl 287.3 Isoxazole core; lower MW

*Calculated based on molecular formula C22H18ClN3O3S.

Key Observations :

  • 5-Position: The target’s 3-chlorobenzyl group contrasts with phenyl or phenethyl groups in analogs . The chlorine atom may enhance lipophilicity and receptor binding compared to non-halogenated derivatives.
  • 2-Position : The methyl group in the target is less sterically demanding than pyrrolidinyl or morpholinyl groups in analogs , which could influence pharmacokinetics or enzymatic stability.

Pharmacological Activity Trends

Analgesic and Anti-inflammatory Effects

  • Electron-Donating Substituents : Compounds with electron-donating groups (e.g., methoxy, morpholinyl) at the 4- or 2,4-positions of aryl fragments exhibit stronger analgesic effects . The target’s 3,4-dimethoxyphenyl group aligns with this trend.
  • Halogen Effects : Chlorine in the 3-chlorobenzyl group may enhance membrane permeability and target engagement via hydrophobic interactions, though direct evidence is lacking.
  • Core Heterocycle: Isoxazolo[4,5-d]pyridazinones (e.g., compound 4a in ) show morphine-like analgesic activity at 25 mg/kg , suggesting that the thiazolo core in the target may offer distinct selectivity or potency.

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